molecular formula C16H16O6S3 B2377090 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide CAS No. 53287-37-9

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide

Cat. No. B2377090
CAS RN: 53287-37-9
M. Wt: 400.48
InChI Key: VWKRTHCBULCWPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is 400.48. The IUPAC Standard InChI is InChI=1S/C4H8O2S/c5-7 (6)3-1-2-4-7/h1-4H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is 400.48. The IUPAC Standard InChI is InChI=1S/C4H8O2S/c5-7 (6)3-1-2-4-7/h1-4H2 .

Scientific Research Applications

Generation of Benzosultams and Sulfonation

Generation of Benzosultams via Radical Process with Insertion of Sulfur Dioxide
An efficient route to 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a reaction of 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates has been developed. This process highlights the reactivity of sulfur dioxide in generating sulfonyl radicals, which could potentially be related to the reactions of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide (Zhou et al., 2017).

Synthesis and Tuning of Optoelectronic Properties

Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties
Research on thiophene 1,1-dioxides, where electron-withdrawing groups facilitate the reduction of these sulfone heterocycles, suggests potential applications in electronic materials. The manipulation of electronic properties through substitution could inform the use of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide in similar contexts (Tsai et al., 2013).

Precursors to Heterocyclic o-Quinodimethanes

Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides as Precursors
The study involving 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, through reactions that undergo sulfur dioxide extrusion, points to a synthetic utility that might extend to 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide for generating complex organic structures (Chaloner et al., 1992).

Electrosynthesis and Energy Storage

Electrosynthesis of Organic Polysulfides for Energy Storage
A notable application of sulfur-containing compounds is in the electrosynthesis of organic polysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, synthesized via electrochemical methods. This process features sulfur radical addition reactions, indicative of the potential for 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide in energy storage technologies (Wang et al., 2021).

properties

IUPAC Name

3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRTHCBULCWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide

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